(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13536185
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | SQRRQAVVRXZUMD-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CNC2CC2 |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CNC2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CNC2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at two positions:
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Position 1 (N-atom): A tert-butyl ester group (-COO-C(CH₃)₃), which serves as a protective moiety for the carboxylic acid functionality.
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Position 2 (C-atom): A cyclopropylaminomethyl group (-CH₂-NH-C₃H₅), introducing conformational rigidity and electronic modulation due to the cyclopropane ring’s inherent strain .
The (S)-configuration at the second carbon ensures enantiomeric specificity, a critical factor in biological interactions and synthetic applications .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C₁₃H₂₅N₂O₂, with a calculated molecular weight of 241.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅N₂O₂ |
| Molecular Weight | 241.35 g/mol |
| Stereochemistry | (S)-configuration |
| Key Functional Groups | Tert-butyl ester, cyclopropylamine |
Synthesis and Manufacturing
Strategic Approaches
The synthesis of this compound likely involves multi-step strategies common to pyrrolidine derivatives:
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Pyrrolidine Functionalization:
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The tert-butyl ester is introduced via carbamate formation, protecting the pyrrolidine nitrogen under basic conditions (e.g., di-tert-butyl dicarbonate) .
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Subsequent alkylation or reductive amination at the 2-position installs the cyclopropylaminomethyl group. Chiral catalysts or auxiliaries ensure retention of the (S)-configuration .
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Cyclopropane Integration:
Representative Synthetic Route
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Step 1: Protection of pyrrolidine’s nitrogen with tert-butyloxycarbonyl (Boc) anhydride.
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Step 2: Lithiation at the 2-position followed by quenching with a cyclopropylamine-electrophile.
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Step 3: Stereoselective purification via chiral chromatography or crystallization .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The tert-butyl ester enhances stability under basic and neutral conditions but hydrolyzes under acidic environments to yield the carboxylic acid .
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Solubility: Moderate lipophilicity (predicted LogP ~1.8) suggests solubility in polar aprotic solvents (e.g., DMF, DMSO) .
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Stereochemical Integrity: The (S)-configuration is preserved in inert atmospheres but may racemize under prolonged exposure to heat or strong acids .
Key Physicochemical Parameters
| Parameter | Value/Behavior |
|---|---|
| Melting Point | Estimated 80–90°C |
| Boiling Point | Decomposes >200°C |
| LogP (Partition Coeff.) | ~1.8 (Calculated) |
| pKa | ~9.5 (Amine proton) |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s structural motifs align with drug candidates targeting proteases and GPCRs. For example:
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Antiviral Agents: Cyclopropyl groups enhance metabolic stability in HCV protease inhibitors .
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Neurological Therapeutics: Pyrrolidine scaffolds are prevalent in dopamine receptor modulators, where stereochemistry dictates selectivity .
Material Science
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Polymer Modifiers: The tert-butyl ester acts as a transient protective group in step-growth polymerizations, enabling controlled depolymerization .
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Coating Additives: Cyclopropane’s rigidity improves thermal resistance in epoxy resins .
Future Perspectives
Research Directions
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Asymmetric Catalysis: Developing enantioselective routes to optimize yield and purity .
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Prodrug Design: Leveraging the tert-butyl ester for targeted drug delivery systems .
Industrial Adoption
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